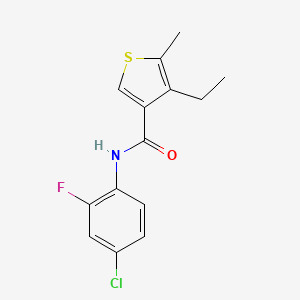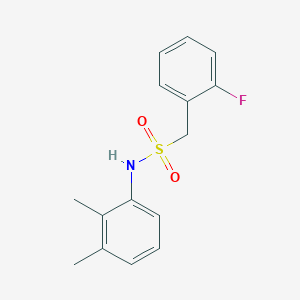
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
描述
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CFMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CFMTI belongs to the class of thiophene carboxamides, which are known for their diverse biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide exerts its effects through the modulation of ion channels and neurotransmitter release. Specifically, this compound has been shown to block voltage-gated sodium channels and transient receptor potential channels, leading to a reduction in neuronal excitability. This compound has also been shown to inhibit the release of glutamate, which can lead to a reduction in excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to possess analgesic, anti-inflammatory, and anticonvulsant effects in animal models. This compound has also been shown to inhibit the release of glutamate, leading to a reduction in excitotoxicity. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
One advantage of N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide is its diverse range of biological activities, making it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize, making it a viable option for large-scale production. However, one limitation of this compound is its lack of selectivity for specific ion channels, which could lead to off-target effects. Further studies are needed to determine the optimal dosage and administration of this compound for specific applications.
未来方向
There are many potential future directions for the study of N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is the development of new painkillers and anti-inflammatory drugs based on this compound. Another area of interest is the investigation of this compound for the treatment of neurological disorders such as epilepsy, neuropathic pain, and migraine. Further studies are also needed to determine the optimal dosage and administration of this compound for specific applications. Finally, the development of more selective this compound analogs could lead to a reduction in off-target effects and an increase in therapeutic efficacy.
科学研究应用
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. This compound has also been investigated for its anticonvulsant properties, which could lead to the development of new treatments for epilepsy.
In pharmacology, this compound has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels. This modulation can lead to changes in neuronal excitability and synaptic transmission, which could have implications for the treatment of neurological disorders such as neuropathic pain and migraine.
In neuroscience, this compound has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in many physiological processes, including learning and memory. This inhibition can lead to a reduction in excitotoxicity, which is a common feature of many neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNOS/c1-3-10-8(2)19-7-11(10)14(18)17-13-5-4-9(15)6-12(13)16/h4-7H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGCYUTSMYQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=C(C=C(C=C2)Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4741845.png)

![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4741860.png)

![{2-[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4741873.png)
![5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4741877.png)
![4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B4741882.png)
![1-(3-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4741885.png)
amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4741899.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4741931.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4741944.png)
![2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4741945.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4741947.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4741965.png)